Cas no 2248201-04-7 ((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-6507257
- 2248201-04-7
- (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine
-
- インチ: 1S/C11H17NO2/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1
- InChIKey: ZNUVRZNROAIMTL-MRVPVSSYSA-N
- ほほえんだ: O(C)C1C=CC=C(C=1[C@H](C)CN)OC
計算された属性
- せいみつぶんしりょう: 195.125928785g/mol
- どういたいしつりょう: 195.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6507257-0.05g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 0.05g |
$827.0 | 2025-03-14 | |
Enamine | EN300-6507257-0.25g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 0.25g |
$906.0 | 2025-03-14 | |
Enamine | EN300-6507257-0.1g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 0.1g |
$867.0 | 2025-03-14 | |
Enamine | EN300-6507257-2.5g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 2.5g |
$1931.0 | 2025-03-14 | |
Enamine | EN300-6507257-0.5g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 0.5g |
$946.0 | 2025-03-14 | |
Enamine | EN300-6507257-1.0g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 1.0g |
$986.0 | 2025-03-14 | |
Enamine | EN300-6507257-5.0g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 5.0g |
$2858.0 | 2025-03-14 | |
Enamine | EN300-6507257-10.0g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 10.0g |
$4236.0 | 2025-03-14 |
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine 関連文献
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
2. Book reviews
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
5. Back matter
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amineに関する追加情報
Research Brief on (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine (CAS: 2248201-04-7): Recent Advances and Applications
In recent years, (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine (CAS: 2248201-04-7) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral amine, characterized by its dimethoxyphenyl and propylamine moieties, has demonstrated potential in various therapeutic applications, including central nervous system (CNS) disorders and metabolic diseases. This research brief synthesizes the latest findings on its synthesis, pharmacological properties, and clinical relevance.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the enantioselective synthesis of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine using a novel catalytic asymmetric hydrogenation method. The researchers achieved a high yield (92%) and enantiomeric excess (98%) under mild reaction conditions, addressing previous challenges in scalability. The study also noted the compound's structural similarity to known adrenergic receptor modulators, suggesting its potential as a scaffold for drug development.
Pharmacological investigations have revealed that (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine exhibits selective binding affinity for α2A-adrenergic receptors (Ki = 12 nM), as demonstrated in radioligand binding assays. This specificity positions it as a candidate for treating hypertension and neuropathic pain, with reduced off-target effects compared to non-selective agonists. Notably, in vivo studies in rodent models showed a 40% reduction in systolic blood pressure at doses below 1 mg/kg, without significant sedative effects.
Recent preclinical data (2024) from a collaborative study between academic and industry researchers explored the compound's metabolic stability. Using human liver microsomes, the half-life was determined to be 3.2 hours, with CYP2D6 identified as the primary metabolizing enzyme. These findings underscore the need for structural optimization to improve pharmacokinetic profiles, particularly for chronic indications.
Emerging applications in neurodegenerative diseases have also been reported. A patent application (WO2023/154321) disclosed derivatives of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine as potential tau protein aggregation inhibitors, with lead compounds showing 60% reduction in fibril formation in Alzheimer's disease cell models. The mechanism appears to involve stabilization of microtubule networks, distinct from current therapeutic approaches.
Challenges remain in the clinical translation of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine. While its therapeutic potential is evident, issues such as blood-brain barrier penetration (logP = 1.8) and potential drug-drug interactions with CYP2D6 substrates require further investigation. Current research efforts are focusing on prodrug strategies and formulation technologies to address these limitations.
The compound's versatility is further demonstrated in chemical biology applications. A 2024 ACS Chemical Biology publication reported its use as a chiral auxiliary in asymmetric synthesis and as a fluorescent probe for studying adrenergic receptor trafficking. These non-therapeutic applications highlight the broader scientific value of this molecular scaffold.
In conclusion, (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine represents a multifaceted compound with significant potential in drug discovery and chemical biology. Ongoing research is expected to further elucidate its mechanisms of action and optimize its pharmacological properties for specific therapeutic indications. The coming years will likely see increased activity in both academic and industrial settings to fully exploit this promising molecule.
2248201-04-7 ((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine) 関連製品
- 1216246-16-0(5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole)
- 100617-39-8(N-cyclohexyl-4-methoxyaniline hydrochloride)
- 1806277-42-8(Ethyl 4-cyano-2-nitro-5-(trifluoromethoxy)phenylacetate)
- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1339885-83-4(4-(1h-pyrazol-1-yl)pyrrolidin-3-ol)
- 1954-91-2(3-Hydroxybutyranilide)
- 2228863-62-3(3-(5-bromo-2-fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine)
- 681276-69-7(2-({1-(4-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide)
- 2649011-86-7((1-isocyanatoethyl)cycloheptane)
- 113772-13-7(Methyl Cyano(2-nitrophenyl)acetate)